Triapenthenol

Pomology Plant Growth Regulation Triazole PGRs

Select Triapenthenol for its unique rootstock-dependent efficacy in high-density apple orchards, enabling precise dose titration (64–75% shoot length control) across varying vigor levels. Its cyclohexyl-substituted triazole scaffold and enantiomer-specific activity make it a non-substitutable alternative to paclobutrazol or uniconazole. The monocot-specific uptake (root-application required) suits soil drench or seed treatment programs. Evaluation samples available for standard research quantities.

Molecular Formula C15H25N3O
Molecular Weight 263.38 g/mol
CAS No. 76608-49-6
Cat. No. B8634765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriapenthenol
CAS76608-49-6
Molecular FormulaC15H25N3O
Molecular Weight263.38 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C(=CC1CCCCC1)N2C=NC=N2)O
InChIInChI=1S/C15H25N3O/c1-15(2,3)14(19)13(18-11-16-10-17-18)9-12-7-5-4-6-8-12/h9-12,14,19H,4-8H2,1-3H3/b13-9-
InChIKeyCNFMJLVJDNGPHR-LCYFTJDESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triapenthenol CAS 76608-49-6: Core Chemical Identity and Regulatory Class


Triapenthenol (CAS 76608-49-6, also referenced as CAS 76608-88-3), with IUPAC name (E)-1-cyclohexyl-4,4-dimethyl-2-(1,2,4-triazol-1-yl)-1-penten-3-ol and molecular formula C₁₅H₂₅N₃O (MW 263.38), is a triazole-class plant growth regulator (PGR) originally developed by Bayer AG under the code RSW 0411 [1][2]. The compound functions primarily as an inhibitor of gibberellin (GA) biosynthesis, specifically targeting the metabolic steps from ent-kaurene to ent-kaurenoic acid, thereby reducing shoot elongation without inhibiting root growth at normal application rates [3][4]. Triapenthenol exhibits moderate water solubility (68 mg/L at 20°C) and a calculated logP of approximately 3.1, consistent with its triazole scaffold [5]. As an agricultural input, it is positioned among sterol biosynthesis-inhibiting (SBI) triazoles for crop height management and lodging prevention.

Why Triapenthenol Cannot Be Readily Substituted with Other Triazole PGRs: Structural and Biochemical Differentiators


Triapenthenol exhibits several structural and functional features that preclude straightforward substitution with more common triazole PGRs such as paclobutrazol or uniconazole. First, triapenthenol carries a cyclohexyl substituent at the olefinic position, contrasting with the p-chlorophenyl moiety in paclobutrazol and uniconazole—a difference that influences lipophilicity, uptake kinetics, and binding to cytochrome P450 enzymes involved in GA and sterol biosynthesis [1]. Second, enantiomer-specific activity has been documented: the two enantiomers of triapenthenol selectively inhibit gibberellin biosynthesis or interfere with sterol metabolism, though they are not specific inhibitors of either pathway alone [2]. Third, unlike uniconazole which is effective at single-digit ppm concentrations, triapenthenol requires higher application rates (typically 100–750 g/ha) but provides distinct marginal dose-response characteristics and differential rootstock-dependent efficacy [3][4]. Fourth, triapenthenol demonstrates monocot-specific uptake requirements (root uptake necessary for monocots, while dicots respond to both foliar and root application) that affect formulation and application strategy decisions [5]. These biochemical and physiological distinctions mean that simply selecting a different triazole based on in-class similarity risks suboptimal growth regulation or unintended physiological effects.

Quantitative Differentiation of Triapenthenol Versus Paclobutrazol and Uniconazole: Dose-Response and Efficacy Metrics


Superior Marginal Shoot Reduction Efficacy per Unit Dosage in Apple Rootstock Systems

In a controlled soil-application study on potted 'Smoothee Golden Delicious' apple trees across three rootstocks (M 9, M 7a, MM 111), triapenthenol demonstrated the greatest reduction in shoot growth and stem cross-sectional area per unit increase in dosage compared to paclobutrazol and uniconazole. Within each rootstock, triapenthenol caused the greatest marginal effectiveness for shoot length reduction, while uniconazole exhibited the least [1]. Mean shoot lengths of treated trees relative to controls were 64% for MM 111, 69% for M 7a, and 75% for M 9 across all compounds tested [1].

Pomology Plant Growth Regulation Triazole PGRs

Distinct Sterol Biosynthesis Enzyme Target: C-14 Methyl Group Removal Inhibition

Sterol profiling of barley seedlings treated with various SBI compounds revealed that triapenthenol (RSW 0411) and paclobutrazol share the same enzymatic target—inhibition of the enzyme responsible for removal of the C-14 methyl group in sterol biosynthesis. In contrast, morpholine compounds (tridemorph, fenpropimorph) inhibited cycloeucalenol-obtusifoliol isomerase, a distinct step in the pathway [1]. Shoot growth was reduced by all compounds tested, with paclobutrazol, nuarimol, and triapenthenol being the most effective among those evaluated [2].

Sterol Biochemistry Mode of Action SBI Fungicides

Geranium Height Control: Triapenthenol Requires ~8.8× Higher Concentration Than Paclobutrazol for Comparable Efficacy

Two experiments on zonal geranium (Pelargonium hortorum) compared efficacy of multiple PGRs for stem elongation control. Triapenthenol was applied at 132 ppm (spray and drench), while paclobutrazol was applied at 15 ppm and uniconazole at 10 ppm [1]. Spray applications of all materials provided effective height control without affecting days to anthesis or inflorescence number, whereas drench applications severely restricted growth and reduced inflorescence number but did not delay flowering [1]. No phytotoxicity was observed with any treatment [1].

Ornamental Horticulture PGR Dosing Pelargonium

Lantana Compact Plant Production: Triapenthenol Optimal Flowering at 350 mg/L vs Paclobutrazol at 100 mg/L

In greenhouse studies on Lantana camara, both paclobutrazol and triapenthenol reduced plant height in a concentration-dependent manner. Flowering increased with increasing regulator concentration up to an upper limit, after which flowering decreased. The optimal concentration for maximum flowering was 100 mg/L for paclobutrazol and 350 mg/L for triapenthenol when applied as foliar sprays to runoff [1]. Triapenthenol was tested at concentrations of 175, 350, 700, and 1400 mg/L [1].

Ornamental Production Flowering Enhancement Dose Optimization

Monocot-Specific Uptake Requirement: Root Absorption Necessary for Monocots; Dicots Respond to Foliar or Root Uptake

A fundamental physiological difference in uptake behavior was established in the foundational characterization of triapenthenol: growth inhibition in dicotyledons is achieved by either foliar or root uptake, whereas in monocotyledons, root uptake is necessary and foliar treatment fails to produce growth inhibition [1]. Mainly acropetal transport of the compound is assumed to be responsible for this differential behavior [1]. This pattern is distinct from several other triazole PGRs that show more uniform foliar efficacy across plant classes [2].

Uptake Physiology Monocot vs Dicot Application Method

Enantiomer-Selective Dual Pathway Interference: GA Biosynthesis vs. Sterol Metabolism

The two enantiomers of triapenthenol exhibit selective inhibition of distinct metabolic pathways. One enantiomer preferentially inhibits gibberellin biosynthesis, while the other interferes with sterol metabolism [1]. However, these enantiomers are not specific inhibitors of the two pathways—cross-interference occurs [1]. This pattern differs from uniconazole and paclobutrazol enantiomers, which show clearer separation between PGR and fungicidal activities [2]. Additionally, dose-response curves with increasing gibberellin concentrations in the presence versus absence of triapenthenol suggest that GA biosynthesis inhibition may not be the only effect on plant metabolism [3].

Stereochemistry Enantiomer Selectivity Mode of Action

Triapenthenol Application Scenarios Driven by Differentiated Efficacy Evidence


Apple Orchard Height Management Where High Marginal Dose-Response Is Required

Based on direct comparative evidence showing triapenthenol's greatest marginal effectiveness per unit dosage for shoot length reduction in apple rootstock systems compared to paclobutrazol and uniconazole [1], triapenthenol is optimally positioned for apple orchard scenarios requiring precise dose titration across varying rootstock vigor levels. The demonstrated differential response across rootstocks (MM 111 showing 64% of control shoot length, M 7a 69%, M 9 75% [1]) supports rootstock-specific PGR programs. This scenario is particularly relevant for high-density apple production systems where precise vegetative growth control is essential for light interception and fruit quality optimization.

Monocot Crop Lodging Prevention (Cereals, Grasses) Requiring Soil-Applied PGR Programs

The documented requirement that monocotyledons must receive triapenthenol via root uptake—foliar application being ineffective—while dicots respond to either route [2], dictates application strategy for cereal crops such as barley and rice. Triapenthenol is therefore best deployed in monocot systems where soil drench, granular soil incorporation, or seed treatment application methods are already part of standard agronomic practice. This contrasts with paclobutrazol or uniconazole programs where foliar application remains a viable monocot option. Additionally, triapenthenol at normal dosages does not inhibit root growth [2], making it suitable for lodging prevention without compromising root system development.

Ornamental Geranium and Lantana Production with Species-Specific PGR Cost Structures

For ornamental growers where active ingredient cost per unit weight differs substantially between triapenthenol and higher-potency alternatives like paclobutrazol or uniconazole, triapenthenol's higher required application rates (132 ppm vs. 15 ppm paclobutrazol in geranium [3]; 350 mg/L vs. 100 mg/L paclobutrazol for optimal lantana flowering [4]) may be economically favorable if bulk triapenthenol pricing is proportionally lower. The documented lack of phytotoxicity at effective doses [3] and flowering enhancement up to optimal concentration thresholds [4] support use in commercial greenhouse production of flowering potted crops where crop safety and marketable quality are paramount.

Barley and Small Grain Production with Integrated Sterol Profile Management

Triapenthenol shares the C-14 methyl group removal enzyme target with paclobutrazol and nuarimol, and was among the most effective shoot growth inhibitors in barley seedling assays [5]. However, triapenthenol treatment also induces accumulation of abnormal sterols and changes the ratio of campesterol to stigmasterol and sitosterol—a pattern hypothesized to reflect membrane architecture changes potentially linked to increased frost hardiness [5]. This positions triapenthenol in barley and small grain production systems where both lodging prevention and abiotic stress tolerance (frost, drought) are concurrent objectives, distinguishing it from compounds that lack the sterol profile alteration component.

Technical Documentation Hub

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